2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,4-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(Cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that features a thiazole ring, a cyclopentylcarbamoyl group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps. One common method includes the nucleophilic addition reaction of a thiazole derivative with a cyclopentyl isocyanate or isothiocyanate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like acetone at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
2-{2-[(Cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,4-dichlorophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the cyclopentylcarbamoyl group can enhance binding affinity through hydrophobic interactions . These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole Derivatives: These compounds share the thiazole ring and exhibit similar biological activities, such as anticancer and antimicrobial properties.
N-(2-Amino-4,5-dichlorophenyl)acetamide: This compound has a similar dichlorophenyl group and is used in proteomics research.
Uniqueness
What sets 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,4-dichlorophenyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyclopentylcarbamoyl and dichlorophenyl groups allows for a broader range of interactions and applications compared to simpler analogs.
Properties
Molecular Formula |
C17H18Cl2N4O2S |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C17H18Cl2N4O2S/c18-13-6-5-11(7-14(13)19)20-15(24)8-12-9-26-17(22-12)23-16(25)21-10-3-1-2-4-10/h5-7,9-10H,1-4,8H2,(H,20,24)(H2,21,22,23,25) |
InChI Key |
NWQRAOAUHBHFRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.